[(1R,3R,5R)-2-Azabicyclo[3.1.0]hexan-3-YL]methanol hydrochloride
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Overview
Description
[(1R,3R,5R)-2-Azabicyclo[3.1.0]hexan-3-YL]methanol hydrochloride is a chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol . This compound is a bicyclic structure containing a nitrogen atom, making it a significant molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3R,5R)-2-Azabicyclo[3.1.0]hexan-3-YL]methanol hydrochloride can be achieved through several methods. One notable method involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities. The major diastereoisomers can be easily isolated by chromatography on silica gel.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the palladium-catalyzed cyclopropanation reaction suggests that it could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[(1R,3R,5R)-2-Azabicyclo[3.1.0]hexan-3-YL]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
[(1R,3R,5R)-2-Azabicyclo[3.1.0]hexan-3-YL]methanol hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: It is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of [(1R,3R,5R)-2-Azabicyclo[3.1.0]hexan-3-YL]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in its structure allows it to form hydrogen bonds and interact with biological molecules, influencing various biochemical pathways. detailed studies on its exact mechanism of action are limited.
Comparison with Similar Compounds
Similar Compounds
- (1R,5R)-1-(2-Thienyl)-3-azabicyclo[3.1.0]hexane
- (1R,3R,5R)-1-Isopropyl-4-methylbicyclo[3.1.0]hexan-3-ol
Uniqueness
[(1R,3R,5R)-2-Azabicyclo[3.1.0]hexan-3-YL]methanol hydrochloride is unique due to its specific bicyclic structure and the presence of a hydroxyl group, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and its utility in drug discovery further highlight its significance.
Properties
Molecular Formula |
C6H12ClNO |
---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
[(1R,3R,5R)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c8-3-5-1-4-2-6(4)7-5;/h4-8H,1-3H2;1H/t4-,5+,6+;/m0./s1 |
InChI Key |
PHCXFCNYKNKCJG-FPKZOZHISA-N |
Isomeric SMILES |
C1[C@H]2C[C@H]2N[C@H]1CO.Cl |
Canonical SMILES |
C1C2CC2NC1CO.Cl |
Origin of Product |
United States |
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